4-tert-Butyl-benzamidine
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Overview
Description
4-tert-Butyl-benzamidine: is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is also known by its IUPAC name, 4-tert-butylbenzenecarboximidamide . This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to an amidine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-tert-Butyl-benzamidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-tert-butylbenzaldehyde with ammonia or amine sources. This reaction typically requires a catalyst and is carried out under controlled temperature conditions . Another method involves the reduction of 4-tert-butylbenzonitrile using reducing agents such as lithium aluminum hydride or sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-benzamidine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
- Various substituted derivatives from substitution reactions .
Benzamidine oxides: from oxidation reactions.
4-tert-butylbenzylamine: from reduction reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-tert-Butyl-benzamidine involves its interaction with specific molecular targets, primarily serine proteases . The amidine group of the compound forms a stable complex with the active site of the enzyme, inhibiting its activity. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzamidine: A simpler analog without the tert-butyl group.
4-tert-Butylbenzylamine: A reduced form of 4-tert-Butyl-benzamidine.
4-tert-Butylbenzonitrile: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This structural feature distinguishes it from simpler amidine derivatives and enhances its utility in various applications .
Properties
IUPAC Name |
4-tert-butylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSHLXROFMSCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401038 |
Source
|
Record name | 4-tert-Butyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125772-42-1 |
Source
|
Record name | 4-tert-Butyl-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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